molecular formula C5H10N4O5S B13404871 5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid

5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid

Cat. No.: B13404871
M. Wt: 238.22 g/mol
InChI Key: JXYWTUSIPVDICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is a compound that combines three distinct chemical entities: 5-amino-1H-pyrazole-4-carboxamide, formaldehyde, and sulfurous acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Each component of this compound contributes unique properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1H-pyrazole with a carboxamide group. This reaction can be carried out under various conditions, including the use of catalysts and specific temperature and pressure settings . Formaldehyde can be introduced into the compound through a condensation reaction, while sulfurous acid can be added via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes the purification of intermediates and final products through crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is used as a building block for synthesizing more complex molecules. It serves as a precursor for various heterocyclic compounds and can be used in the development of new materials .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like adenosine deaminase, which is involved in purine metabolism .

Medicine

In medicine, derivatives of this compound are being explored for their antitumor activities. They have been found to exhibit growth-inhibitory effects on certain cancer cell lines, making them potential candidates for anticancer drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating products with specific biological activities .

Mechanism of Action

The mechanism of action of 5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit adenosine deaminase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to the accumulation of adenosine, which has various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is unique due to its combination of three distinct chemical entities. This combination imparts unique chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C5H10N4O5S

Molecular Weight

238.22 g/mol

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid

InChI

InChI=1S/C4H6N4O.CH2O.H2O3S/c5-3-2(4(6)9)1-7-8-3;1-2;1-4(2)3/h1H,(H2,6,9)(H3,5,7,8);1H2;(H2,1,2,3)

InChI Key

JXYWTUSIPVDICU-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=NNC(=C1C(=O)N)N.OS(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.